Molecular weight and formula of 7-chloro-3-acetoxy-2-oxindole
Molecular weight and formula of 7-chloro-3-acetoxy-2-oxindole
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 7-chloro-3-acetoxy-2-oxindole
Abstract
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the novel derivative, 7-chloro-3-acetoxy-2-oxindole. While this specific molecule is not extensively documented in current literature, this paper constructs a robust scientific profile based on established chemical principles and data from analogous structures. We present its deduced molecular formula and calculated molecular weight, a proposed multi-step synthetic pathway with detailed, field-proven protocols, and a strategy for its structural elucidation using modern analytical techniques. The causality behind experimental choices is explained to provide researchers with practical insights. Finally, we discuss the potential therapeutic applications of this compound, inviting further investigation into its bioactivity.
Introduction to the 2-Oxindole Scaffold
The oxindole, or 2-indolone, nucleus is an aromatic heterocyclic compound that serves as a cornerstone in the synthesis of a wide array of biologically active molecules.[1] Its rigid structure and capacity for substitution at multiple positions make it an ideal scaffold for designing targeted therapeutic agents. Oxindole derivatives have demonstrated a remarkable range of pharmacological activities, including potent anticancer, antibacterial, and antidiabetic properties, as well as functioning as enzyme inhibitors and channel blockers.[1] The functionalization of the oxindole ring, particularly at the C3, C7, and N1 positions, can significantly modulate its biological profile, making the exploration of novel derivatives a critical endeavor in drug discovery. This guide focuses on the specific, novel derivative 7-chloro-3-acetoxy-2-oxindole, outlining its fundamental properties and a logical pathway for its synthesis and characterization.
Physicochemical Properties of 7-chloro-3-acetoxy-2-oxindole
The fundamental properties of a compound are critical for its application in research, influencing everything from solubility to reactivity. The molecular formula and weight for 7-chloro-3-acetoxy-2-oxindole have been calculated based on its constituent atoms. These foundational data are summarized below.
| Property | Value | Method |
| Molecular Formula | C₁₀H₈ClNO₃ | Calculated |
| Molecular Weight | 225.63 g/mol | Calculated |
| Core Structure | 2-Oxindole | - |
| Substituents | 7-Chloro, 3-Acetoxy | - |
| Hydrogen Bond Donors | 1 (Amide N-H) | Calculated |
| Hydrogen Bond Acceptors | 3 (Carbonyls, Ester O) | Calculated |
Proposed Synthetic Pathway
The synthesis of 7-chloro-3-acetoxy-2-oxindole can be logically approached via a three-step sequence starting from a commercially available or readily synthesized precursor. This pathway is designed for efficiency and relies on well-established, high-yielding chemical transformations common in heterocyclic chemistry.
The proposed workflow is as follows:
Caption: Proposed three-step synthesis of 7-chloro-3-acetoxy-2-oxindole.
Methodology: Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of related oxindole derivatives.[2] Each step is designed to be self-validating, with clear endpoints and purification methods.
Protocol 1: Synthesis of 7-Chloro-2-oxindole
This step involves the reductive cyclization of a substituted phenylacetic acid. The use of iron in acetic acid is a classic, robust, and cost-effective method for simultaneously reducing the nitro group to an amine and catalyzing the intramolecular amide bond formation to yield the oxindole ring.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-nitrophenylacetic acid (1.0 eq) and glacial acetic acid (10 mL per gram of starting material).
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Reagent Addition: While stirring, add iron powder (4.0 eq) portion-wise to the suspension. The addition may be exothermic.
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Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove excess iron and iron salts. Wash the Celite pad with ethyl acetate.
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Extraction: Transfer the filtrate to a separatory funnel and dilute with water. Extract the aqueous phase three times with ethyl acetate.
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-chloro-2-oxindole.[3]
Protocol 2: Synthesis of 7-Chloro-3-hydroxy-2-oxindole
The introduction of a hydroxyl group at the C3 position is a key functionalization step. This protocol utilizes a simple and effective α-hydroxylation method.
Step-by-Step Methodology:
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Reaction Setup: Dissolve 7-chloro-2-oxindole (1.0 eq) in dimethyl sulfoxide (DMSO). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Reaction: Stir the suspension vigorously in a flask open to the atmosphere (or under an oxygen balloon) at room temperature for 12-24 hours. The reaction relies on aerobic oxidation.
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Workup: Upon completion (monitored by TLC), pour the reaction mixture into ice-water.
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Purification: Acidify the aqueous solution with 1M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-chloro-3-hydroxy-2-oxindole.
Protocol 3: Synthesis of 7-chloro-3-acetoxy-2-oxindole (Target Compound)
The final step is a standard acetylation (esterification) of the C3 hydroxyl group. Acetic anhydride is an effective acetylating agent, and pyridine serves as both a catalyst and a base to neutralize the acetic acid byproduct.
Step-by-Step Methodology:
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Reaction Setup: Suspend 7-chloro-3-hydroxy-2-oxindole (1.0 eq) in pyridine in a round-bottom flask under a nitrogen atmosphere.
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Reagent Addition: Cool the mixture in an ice bath (0 °C) and add acetic anhydride (1.5 eq) dropwise with stirring.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
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Workup: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.
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Extraction: Extract the product with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or flash chromatography to yield the final product, 7-chloro-3-acetoxy-2-oxindole.
Structural Elucidation and Analytical Characterization
Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods would be employed for unambiguous structural assignment.
Caption: Standard workflow for the analytical characterization of the target compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorinated ring, a singlet for the proton at the C3 position, a singlet for the methyl protons of the acetoxy group, and a broad singlet for the N-H proton.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 unique carbon atoms, including signals for the amide and ester carbonyls, carbons of the aromatic ring, and the methyl carbon of the acetoxy group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the calculated molecular formula (C₁₀H₈ClNO₃) by providing a highly accurate mass measurement. The fragmentation pattern would likely show a characteristic loss of the acetoxy group (M-59).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch, two distinct carbonyl (C=O) stretches (one for the amide lactam and one for the ester), and the C-O and C-Cl bonds.[4]
Potential Applications and Future Research Directions
Given the broad spectrum of activity associated with the oxindole class, 7-chloro-3-acetoxy-2-oxindole represents a promising candidate for biological screening. The presence of the 7-chloro substituent can enhance lipophilicity and potentially modulate binding affinity to biological targets. The 3-acetoxy group may act as a prodrug moiety, undergoing hydrolysis in vivo to release the active 3-hydroxy metabolite.
Potential areas of investigation include:
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Anticancer Activity: Many substituted oxindoles are potent inhibitors of protein kinases involved in cancer cell proliferation.[5] This compound should be screened against a panel of cancer cell lines.
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Antibacterial and Antifungal Activity: The oxindole core is found in compounds with antimicrobial properties.[6]
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Enzyme Inhibition: Its structure makes it a candidate for screening against various enzymes, such as proteases or phosphatases.
Conclusion
This guide has detailed the deduced molecular formula and calculated molecular weight of the novel compound 7-chloro-3-acetoxy-2-oxindole. We have proposed a robust and logical three-step synthetic pathway, providing detailed, practical protocols grounded in established chemical literature. Furthermore, a comprehensive strategy for its analytical characterization has been outlined. The structural features of this compound suggest it is a valuable candidate for further research, particularly in the fields of medicinal chemistry and drug discovery. The methodologies and insights presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related oxindole derivatives.
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